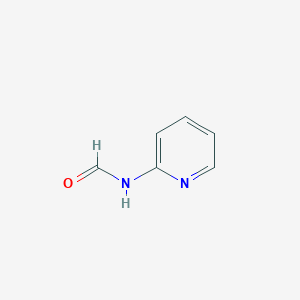

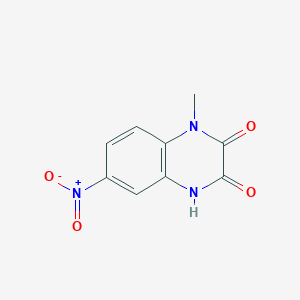

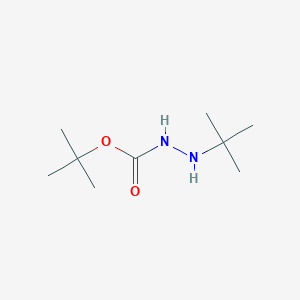

![molecular formula C16H21NO4 B1334395 Diethyl 2-[(2,4-dimethylanilino)methylene]malonate CAS No. 104007-06-9](/img/structure/B1334395.png)

Diethyl 2-[(2,4-dimethylanilino)methylene]malonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl 2-[(2,4-dimethylanilino)methylene]malonate is a chemical compound that is part of a broader class of diethyl aryl amino methylene malonate (DAM) derivatives. These compounds are characterized by their methylene malonate moiety and have been the subject of various studies due to their interesting chemical properties and potential applications in organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of DAM derivatives often involves the reaction of diethyl malonate with different substituents. For instance, the reaction of diethyl malonate with nitroso chlorides in the presence of anhydrous K2CO3 at room temperature can lead to the C-alkylation and formation of α-substituted oximes with a diethyl malonate moiety . Similarly, the reaction of diethyl 2-(3'-methyl-but-2'-enyl) malonate with anilines has been used as a general method for the synthesis of various quinolinone derivatives, which are precursors to pyrano alkaloids .

Molecular Structure Analysis

The molecular structures of DAM derivatives have been extensively studied using single crystal X-ray diffraction. These studies have revealed that the molecules often adopt a co-planar conformation with strong intramolecular N–H⋯O hydrogen bonding, forming a ring of graph-set motif S11 (6) . The presence of substituents like chloro and nitro groups can influence the strength and presence of additional intramolecular hydrogen bonds, as well as the overall molecular conformation .

Chemical Reactions Analysis

DAM derivatives can undergo various chemical reactions, including formal [3+2] cycloaddition–rearrangement cascades with alkynes to provide penta-2,4-dien-1-one adducts . These reactions proceed with excellent regioselectivity and without the need for a catalyst. The resulting dienone products do not adopt planar s-trans conformations but rather nonplanar geometries, which are confirmed by X-ray diffraction analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of DAM derivatives are influenced by their molecular structure and the nature of their substituents. For example, the crystal structures of diethyl 2-[(2-hydroxyanilino)methylidene]malonate and diethyl 2-[(4-hydroxyanilino)methylidene]malonate show different crystallographic systems and hydrogen bonding patterns due to the position of the hydroxy group . The presence of nitro groups can also affect the coplanarity of the molecule and the conjugating effect along the molecule, as seen in the crystal structure of diethyl 2-(1-methyl-5-nitro-1H-imidazol-4-ylmethylene)malonate .

科学的研究の応用

Precursor in Multistage Synthesis

Diethyl 2-((4-nitroanilino)methylene)malonate, a closely related molecule, serves as a critical precursor in the synthesis of several quinoline derivatives. These derivatives exhibit a range of biological activities, including antiviral, immunosuppressive, anticancer, and photoprotector properties. The molecule is synthesized through a nucleophilic vinyl substitution between 4-nitroaniline and diethylethoxymethylene malonate (EMA) and is seen as a potential candidate for industrial-scale production due to a newly developed synthesis method that operates at room temperature (Valle et al., 2018).

Supramolecular Architecture

The molecule's derivatives, particularly diethyl 2-[(2-hydroxyanilino)methylidene]malonate and diethyl 2-[(4-hydroxyanilino)methylidene]malonate, have been studied for their crystalline properties and supramolecular architecture. These compounds demonstrate varied hydrogen bonding patterns and molecular packing, influenced mainly by intermolecular O-H...O interactions and C-H...O interactions. This insight into their structural attributes underlines their potential in material science and crystal engineering (Ilangovan et al., 2013).

Polymerization Initiator

Methylene bis(diethyl malonate) in combination with cerium ammonium nitrate serves as an initiator in organic solvents for the polymerization of certain monomers, such as methyl methacrylate. This process is significant due to its high yield and the potential to control the molecular weight of the resulting polymer, hinting at applications in the manufacturing of plastics and resins (Bıçak & Özeroğlu, 2001).

Molecular Structure Analysis

Studies involving the molecule's derivatives, like diethyl 2-(4-methylbenzylidene)malonate, have been conducted to understand their molecular and crystal structures. These analyses, which include methods like X-ray diffraction and NMR spectroscopy, contribute to a deeper understanding of the compound's structural intricacies. This knowledge is valuable for various applications, including drug design and materials science (Achutha et al., 2016).

Safety And Hazards

特性

IUPAC Name |

diethyl 2-[(2,4-dimethylanilino)methylidene]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-5-20-15(18)13(16(19)21-6-2)10-17-14-8-7-11(3)9-12(14)4/h7-10,17H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFZEZXAMXAJSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=C(C=C(C=C1)C)C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-[(2,4-dimethylanilino)methylene]malonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

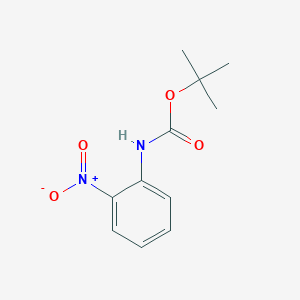

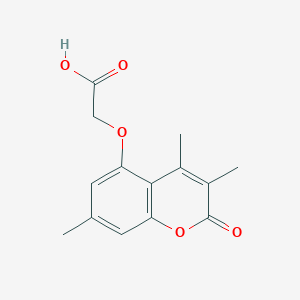

![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane](/img/structure/B1334322.png)

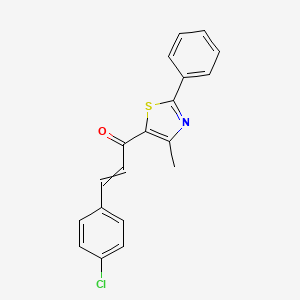

![6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1334325.png)